N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 727689-62-5
VCID: VC5852523
InChI: InChI=1S/C16H14N2O2S2/c19-15(17-9-13-7-4-8-20-13)11-22-16-18-14(10-21-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,19)
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C16H14N2O2S2
Molecular Weight: 330.42

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

CAS No.: 727689-62-5

Cat. No.: VC5852523

Molecular Formula: C16H14N2O2S2

Molecular Weight: 330.42

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide - 727689-62-5

Specification

CAS No. 727689-62-5
Molecular Formula C16H14N2O2S2
Molecular Weight 330.42
IUPAC Name N-(furan-2-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14N2O2S2/c19-15(17-9-13-7-4-8-20-13)11-22-16-18-14(10-21-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,19)
Standard InChI Key VEGHCJCATXMVKW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-[(Furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide integrates three distinct structural domains (Figure 1):

  • Furan moiety: A five-membered oxygen-containing heterocycle linked to a methylamine group.

  • Thiazole core: A sulfur- and nitrogen-containing aromatic ring substituted at the 4-position with a phenyl group.

  • Sulfanyl-acetamide bridge: A flexible spacer connecting the furan and thiazole units via a thioether (–S–) and amide (–CONH–) bond.

The IUPAC name, N-(furan-2-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, reflects this connectivity. Key stereoelectronic features include:

  • Planarity: The thiazole and furan rings adopt planar conformations, facilitating π-π stacking interactions with biological targets.

  • Hydrogen-bonding capacity: The amide group serves as both a hydrogen bond donor (N–H) and acceptor (C=O), enhancing binding specificity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H14N2O2S2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight330.42 g/mol
SMILESC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3
InChI KeyVEGHCJCATXMVKW-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
PubChem CID1263321

Solubility data remain unreported, though computational predictions (e.g., LogP ≈ 3.1) suggest moderate lipophilicity, favoring membrane permeability.

Synthesis and Structural Analogues

Structural Analogues and SAR Insights

Comparative analysis of related compounds highlights structure-activity relationship (SAR) trends:

  • 4-Substituted thiazoles: The phenyl group at the thiazole’s 4-position (as in) enhances hydrophobic interactions vs. methyl or fluoro substituents (e.g., ) .

  • Sulfanyl vs. sulfonyl linkers: The thioether bridge in may improve metabolic stability compared to sulfone analogues.

  • Furan vs. other heterocycles: Replacing furan with pyrrole or thiophene (as in) alters electronic profiles and bioavailability.

TargetProposed MechanismRelevance to
p38 MAPKCompetitive ATP-binding inhibitionLikely, given thiazole’s role
PDE-4Allosteric modulation of catalytic domainPlausible via acetamide flexibility
Bacterial DHFRSubstrate mimicryStructurally supported

Challenges and Future Directions

Knowledge Gaps

  • Synthetic reproducibility: Lack of published protocols hinders large-scale production.

  • ADMET profiling: Absence of solubility, permeability, and toxicity data limits preclinical assessment.

  • Target identification: High-throughput screening is required to elucidate precise molecular targets.

Research Priorities

  • Optimized synthesis: Develop scalable routes with >70% yield and minimal byproducts.

  • In vitro bioassays: Prioritize antimicrobial and anti-inflammatory testing using standardized models (e.g., MIC assays, LPS-stimulated macrophages).

  • Computational modeling: Molecular docking studies to predict binding affinities for kinase and PDE targets.

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